1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both imidazo[1,2-a]pyridine and dihydropyrimidine moieties
Preparation Methods
The synthesis of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The cyclization and bromination steps are crucial for forming the imidazo[1,2-a]pyridine core .
Chemical Reactions Analysis
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like TBHP.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new pharmaceutical agents with potential therapeutic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It can be used in the synthesis of other complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
3-bromoimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the dihydropyrimidine moiety.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its combined heterocyclic structure, which offers diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H9BrN4O2 |
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Molecular Weight |
309.12 g/mol |
IUPAC Name |
1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrN4O2/c12-7-2-1-4-15-9(6-13-10(7)15)16-5-3-8(17)14-11(16)18/h1-2,4,6H,3,5H2,(H,14,17,18) |
InChI Key |
CCDVHPCWYWKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br |
Origin of Product |
United States |
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